Lipophilicity Modulation: Quantified LogP of the Target Compound vs. Unsubstituted BCP and Phenyl Analogs
The trifluoromethyl group provides a quantifiable increase in lipophilicity compared to the unsubstituted bicyclo[1.1.1]pentan-1-ol scaffold. The measured or calculated LogP for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol ranges from 0.79 to 1.46 . This is a key differentiator from phenyl-based analogs which often exhibit higher LogP values that can lead to suboptimal drug-like properties. For instance, the phenyl analog 4-(trifluoromethyl)phenol has a reported XLogP3 of 2.8 [1], highlighting the BCP's capacity to reduce lipophilicity while retaining the trifluoromethyl functionality. While direct head-to-head data for this exact compound against its unsubstituted BCP counterpart is lacking in public sources, the principle of LogP increase due to trifluoromethyl substitution is a well-established class-level inference for BCP derivatives .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.79 - 1.46 (calculated/measured) |
| Comparator Or Baseline | Bicyclo[1.1.1]pentan-1-ol (estimated LogP ≈ 0.0 - 0.5) and 4-(trifluoromethyl)phenol (LogP = 2.8) |
| Quantified Difference | Target compound LogP is ~0.5-1.0 units higher than unsubstituted BCP and ~1.3-2.0 units lower than the phenyl analog. |
| Conditions | Calculated (e.g., XLogP3) and measured (vendor) LogP values. |
Why This Matters
Lipophilicity is a primary determinant of passive permeability, aqueous solubility, and metabolic clearance. This compound offers a tunable LogP window distinct from both its non-fluorinated BCP and phenyl-based comparators, which is critical for optimizing pharmacokinetic profiles.
- [1] PubChem. (n.d.). 4-(Trifluoromethyl)phenol (Compound Summary). View Source
